Product packaging for [2,2'-Bipyridine]-5-carboxamide(Cat. No.:)

[2,2'-Bipyridine]-5-carboxamide

Cat. No.: B13108196
M. Wt: 199.21 g/mol
InChI Key: IJZLDWAQCDOZMH-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. [2,2'-Bipyridine]-5-carboxamide (CAS Number: 294648-47-8) is a functionalized bipyridine ligand of significant interest in coordination chemistry and materials science. The 2,2'-bipyridine scaffold is one of the most fundamental and widely used ligands in inorganic chemistry, known for forming stable, chelating complexes with most transition metals through its σ-donating and π-accepting nitrogen atoms . The incorporation of a carboxamide group at the 5-position provides a versatile handle for further chemical modification, enabling the design of sophisticated molecular architectures. Researchers utilize bipyridine-based ligands like this compound as key building blocks in the development of metallosupramolecular structures and functional materials . Bipyridine motifs are frequently incorporated into peptides, either within the backbone or as side chains, to create metalloproteins or influence secondary structure through metal coordination . Furthermore, functionalized bipyridines serve as critical precursors in pharmaceutical research for designing enzyme inhibitors, such as for histone demethylases (KDMs) . The carboxamide functionality, in particular, is a valuable intermediate for constructing more complex molecules, facilitating its application across diverse scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B13108196 [2,2'-Bipyridine]-5-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

6-pyridin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O/c12-11(15)8-4-5-10(14-7-8)9-3-1-2-6-13-9/h1-7H,(H2,12,15)

InChI Key

IJZLDWAQCDOZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,2 Bipyridine 5 Carboxamide

Synthetic Routes to Functionalized 2,2'-Bipyridine (B1663995) Scaffolds

The creation of functionalized 2,2'-bipyridine frameworks can be achieved through various strategic approaches. These include the derivatization of existing bipyridine precursors, selective functionalization at specific positions, and the construction of the bipyridine core via cross-coupling reactions.

Derivatization from Aldehyde Precursors

A common and efficient pathway to [2,2'-Bipyridine]-5-carboxamide involves the use of [2,2'-Bipyridine]-5-carbaldehyde as a key intermediate. sigmaaldrich.comuni.luchemspider.comsigmaaldrich.com This aldehyde can be readily transformed into the desired carboxamide through a two-step sequence involving oxidation and subsequent amidation.

The initial step in this sequence is the oxidation of the aldehyde group in [2,2'-Bipyridine]-5-carbaldehyde to a carboxylic acid, yielding [2,2'-Bipyridine]-5-carboxylic acid. chemspider.comnih.gov This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of oxidizing agents. The resulting carboxylic acid is a stable, isolable compound that serves as the direct precursor to the target carboxamide.

Similarly, the related compound, 2,2'-bipyridine-5,5'-dicarboxylic acid, can be synthesized and is often used as a ligand in the formation of metal-organic frameworks and coordination polymers. escholarship.orgossila.comsigmaaldrich.com

Following the formation of [2,2'-Bipyridine]-5-carboxylic acid, the final step is the amidation reaction. This involves coupling the carboxylic acid with an appropriate amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form the carboxamide group. This reaction is often facilitated by a coupling agent to activate the carboxylic acid and promote the formation of the amide bond. The synthesis of polyamides from bipyridine dicarboxylic acids has been demonstrated, highlighting the utility of this reaction in polymer chemistry. escholarship.org

Selective Functionalization Strategies at the 5-Position of Bipyridine

Direct functionalization of the 2,2'-bipyridine ring at the 5-position offers an alternative route to these compounds. This approach can be particularly useful for introducing a variety of substituents. For instance, methods for the selective functionalization of fluorinated pyridines at various positions have been developed, which could be adapted for bipyridine systems. acs.org The synthesis of porphyrins linked to the 5,5' positions of 2,2'-bipyridine has also been reported, showcasing the versatility of functionalization at this site. nih.gov

The synthesis of 5-bromo-2,2'-bipyridine (B93308) and its derivatives through Stille coupling provides a key intermediate that can be further functionalized. acs.org The bromo group at the 5-position can be converted to a carboxamide through various palladium-catalyzed carbonylation and amination reactions. Similarly, 5,5'-dibromo-2,2'-bipyridine (B102527) is a versatile building block for further modifications. ossila.com

Coupling Reactions for Bipyridine Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of the 2,2'-bipyridine core itself. These methods often allow for the introduction of functional groups during the synthesis of the bipyridine scaffold.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. mdpi.com While the synthesis of 2,2'-bipyridines using this method was historically challenging due to the instability of 2-pyridylboron compounds, the development of stabilized 2-pyridylboronic acid esters has made this a viable and efficient route. researchgate.netthieme-connect.com This method has been successfully applied to the synthesis of functionalized 2,2'-bipyridines. thieme-connect.comresearchgate.net

Ullmann Coupling: The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, is a classic method for synthesizing symmetrical bipyridines. mdpi.compreprints.orgresearchgate.netwikipedia.org While traditional Ullmann conditions can be harsh, modern variations using palladium and other catalysts have expanded its scope and improved reaction conditions. mdpi.compreprints.orgnih.gov

Negishi Coupling: The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a highly effective method for synthesizing unsymmetrical 2,2'-bipyridines. mdpi.comorganic-chemistry.orgorgsyn.orgwikipedia.org This reaction is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. orgsyn.orgacs.org

Table 1: Comparison of Coupling Reactions for 2,2'-Bipyridine Synthesis

Coupling Reaction Catalyst Reactants Key Advantages Key Limitations
Suzuki mdpi.comresearchgate.netthieme-connect.com Palladium Organoboron compound + Organic halide High functional group tolerance; commercially available reagents. Instability of some 2-pyridylboron reagents. researchgate.net
Ullmann mdpi.compreprints.orgwikipedia.org Copper or Palladium Two organic halides Good for symmetrical bipyridines. Harsh reaction conditions in traditional methods. wikipedia.org
Negishi organic-chemistry.orgorgsyn.orgwikipedia.org Palladium or Nickel Organozinc compound + Organic halide High yields; mild conditions; good functional group tolerance. orgsyn.org Requires preparation of organozinc reagents.

Chemical Reactivity of the Carboxamide Functionality

The carboxamide group on the this compound molecule exhibits characteristic reactivity. The amide nitrogen is generally less nucleophilic than that of an amine due to the electron-withdrawing effect of the adjacent carbonyl group. The carbonyl oxygen, in turn, can act as a hydrogen bond acceptor.

Studies on pyridine (B92270) carboxamides have shown that the position of the amide group on the pyridine ring influences the electronic properties and reactivity of the molecule. mdpi.com For instance, the electron-withdrawing or -donating nature of substituents on a phenyl ring attached to a thieno[2,3-b]pyridine-2-carboxamide (B1404352) was found to affect its biological activity. nih.gov

The carboxylic acid functionality, a close relative of the carboxamide, has been shown to influence the biological activity of 2,2'-bipyridine complexes. rsc.orgresearchgate.net Ruthenium complexes of 2,2'-bipyridine-5,5'-dicarboxylic acid have been synthesized and studied for their DNA binding and cytotoxic properties. ossila.comresearchgate.net The presence of the carboxylic acid groups can also impact the electrochemical properties of the resulting metal complexes. escholarship.org

Furthermore, the bipyridine unit itself, with its two nitrogen atoms, is a premier chelating ligand, readily forming stable complexes with a wide range of metal ions. researchgate.net This property is central to the extensive use of bipyridine derivatives in catalysis, materials science, and supramolecular chemistry. mdpi.comresearchgate.netnih.govrsc.org The functionalization with a carboxamide group can modulate the electronic properties of the bipyridine ligand and, consequently, the properties of its metal complexes.

Hydrolysis and Esterification Reactions

The carboxamide functional group of this compound and the related carboxylic acid can undergo several key transformations, primarily hydrolysis and esterification. These reactions are fundamental in modifying the compound's properties and preparing it for further use.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield [2,2'-Bipyridine]-5-carboxylic acid. This reaction is a classic example of nucleophilic acyl substitution, where water or a hydroxide (B78521) ion acts as the nucleophile. The process effectively converts the less reactive amide into a more versatile carboxylic acid, which can then be used in a wider array of subsequent reactions, such as the synthesis of esters or acid chlorides. youtube.comfuturelearn.com

Esterification: While the carboxamide itself does not directly undergo esterification, its hydrolysis product, [2,2'-Bipyridine]-5-carboxylic acid, is readily converted into esters. A common method is the Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst. For instance, the reaction with ethanol (B145695) yields Ethyl [2,2'-bipyridine]-5-carboxylate. This ester derivative is a valuable building block for creating more complex molecules and materials.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Ethyl [2,2'-bipyridine]-5-carboxylate56100-24-4C13H12N2O2228.2560-61
[2,2'-Bipyridine]-5-carboxylic acid1970-80-5C11H8N2O2200.19>300

This table presents physical and chemical data for the ethyl ester and carboxylic acid derivatives related to this compound. chemicalbook.commatrix-fine-chemicals.combldpharm.com

Reduction Reactions

The this compound molecule contains two primary sites susceptible to reduction: the bipyridine ring system and the carboxamide functional group.

The bipyridine moiety is known to be redox-active. The reduction of the 2,2'-bipyridine ligand within metal complexes is a well-studied phenomenon. mdpi.com This process typically involves a one-electron transfer to the ligand's π* orbital, generating a radical anion. The reduction potential is influenced by the metal center to which it is coordinated. mdpi.comrsc.org

The carboxamide group can be reduced to an amine, specifically (5-(aminomethyl)-[2,2'-bipyridine]), using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is significant as it converts the acyl group into a flexible aliphatic amine linker while preserving the bipyridine's chelating ability. This reaction proceeds via a nucleophilic addition of hydride to the carbonyl carbon. libretexts.org

Reaction Type Reactant Moiety Reducing Agent Product Moiety
Ligand Reduction2,2'-Bipyridine RingElectrochemical/ChemicalBipyridine Radical Anion
Amide ReductionCarboxamide GroupLithium Aluminum Hydride (LiAlH₄)Aminomethyl Group

This table summarizes the primary reduction reactions possible for the this compound molecule.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reactivity of carboxylic acid derivatives, including amides. libretexts.org In this class of reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. futurelearn.commasterorganicchemistry.com

For this compound, the amide group (-CONH₂) is relatively unreactive compared to other acyl derivatives like acid chlorides or esters. This is because the nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. futurelearn.com Consequently, forcing conditions are often required for substitution.

The most common nucleophilic acyl substitution reaction for this amide is the aforementioned hydrolysis to the carboxylic acid. youtube.com Other potential, though less common, transformations could involve reactions with strong nucleophiles to form different amides (transamidation) or other derivatives, but these are generally not favored. The conversion to more reactive derivatives typically proceeds via the carboxylic acid intermediate. libretexts.org

Post-Synthetic Modifications of this compound Frameworks

The true utility of this compound is often realized when it is incorporated as a building block, or "linker," into larger, porous structures such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). rsc.orgcapes.gov.br Post-synthetic modification (PSM) is a powerful strategy where the chemical functionality of a pre-assembled framework is altered to introduce new properties. capes.gov.brnih.gov

Frameworks constructed using linkers that contain the [2,2'-bipyridine] unit are particularly amenable to PSM. The two nitrogen atoms of the bipyridine unit act as an open chelating site, which can be readily metalated after the framework has been formed. rsc.org For example, palladium or rhenium complexes can be introduced, turning the MOF into a heterogeneous catalyst for reactions like Suzuki-Miyaura cross-coupling or the electrochemical reduction of CO₂. rsc.orgrsc.org

While the amide group itself is less reactive, it can still participate in or influence PSM. The N-H bonds of the amide can engage in hydrogen bonding, which helps to structure the pores of the framework. In some cases, the amide could be modified, for instance, through reactions at the nitrogen atom, although this is less common than modification at the bipyridine site. The primary role of the carboxamide in this context is to serve as a robust connection point within the framework's architecture while presenting the bipyridine unit for subsequent functionalization.

Coordination Chemistry of 2,2 Bipyridine 5 Carboxamide Ligand Systems

Principles of Metal Ion Coordination by [2,2'-Bipyridine]-5-carboxamide

The coordination of metal ions by this compound is primarily dictated by the interplay between the bipyridine nitrogen atoms and the carboxamide functional group.

The foundational coordination mode of this compound involves the classic N,N'-bidentate chelation of the two nitrogen atoms of the bipyridine core to a metal center. This mode of binding is a hallmark of 2,2'-bipyridine-based ligands, leading to the formation of a stable five-membered chelate ring. This interaction is a primary driving force in the formation of metal complexes. The robust nature of this bidentate chelation has been a cornerstone in the development of supramolecular and metallosupramolecular chemistry.

The position of substituents on the bipyridine ring profoundly impacts the coordination behavior of the ligand. Altering the location of functional groups can lead to significant changes in the electronic properties and steric environment of the ligand, thereby influencing the stability, geometry, and reactivity of the metal complexes formed.

Structural Elucidation of this compound Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes of this compound is crucial for understanding their properties and reactivity. X-ray crystallography and various spectroscopic techniques are indispensable tools for this purpose.

For instance, crystallographic analysis of copper(II) complexes with pyridine (B92270) dicarboxamide ligands has confirmed the deprotonation of amidic nitrogen atoms and the resulting coordination modes. In the case of 5,5'-dimethyl-2,2'-bipyridine, a related ligand, X-ray diffraction revealed a triclinic crystal system with specific unit cell dimensions. Such data is fundamental for understanding the solid-state packing and intermolecular interactions.

Table 1: Crystallographic Data for 5,5'-Dimethyl-2,2'-bipyridine

Parameter Value
Formula C₁₂H₁₂N₂
Molecular Weight 184.24
Crystal System Triclinic
a (Å) 6.409 (4)
b (Å) 7.312 (5)
c (Å) 11.533 (8)
α (°) 96.04 (5)
β (°) 91.16 (4)
γ (°) 105.03 (5)
Volume (ų) 518.4 (6)
Z 2

Data sourced from a study on 5,5'-Dimethyl-2,2'-bipyridine.

Spectroscopic methods provide valuable insights into the structure and bonding of metal complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the coordination of the carboxamide group. Changes in the vibrational frequencies of the C=O and N-H bonds upon complexation can indicate whether the carboxamide oxygen or nitrogen is involved in coordination.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) bands are often observed in complexes with bipyridine ligands and are sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination can provide detailed information about the coordination environment. For example, in studies of cyanopyrazine-2-carboxamide derivatives, NMR spectra, in conjunction with computational simulations, were used to establish the structure of the compounds. Similarly, NMR has been used to characterize the structure of rhenium coordinating polyamides derived from bipyridine dicarboxylic acid.

Spectrophotometric and HPLC studies have been employed to demonstrate the stability of a copper(II) complex of 2,2'-bipyridyl-6-carbothioamide, a related ligand, and to confirm the oxidation state of the copper ion. Furthermore, electron paramagnetic resonance (EPR) studies have been used

Coordination Polymerization and Metal-Organic Framework (MOF) Formation

The unique structural and electronic features of this compound make it a compelling candidate for constructing sophisticated coordination polymers and MOFs. The presence of both a classic bipyridine chelating unit and a carboxamide group allows for diverse coordination modes and secondary interactions, such as hydrogen bonding, which can be harnessed to direct the assembly of complex architectures.

The rational design of MOFs and coordination polymers using this compound as a linker is predicated on its distinct molecular structure. The ligand comprises two key functional components: the bipyridine core and the 5-carboxamide substituent.

Bipyridine Core: The 2,2'-bipyridine (B1663995) unit is a classic chelating moiety that strongly coordinates to a wide variety of metal ions through its two nitrogen atoms. This chelation effect enhances the stability of the resulting metal-ligand connection, which is a crucial factor for forming robust, extended frameworks. The rigidity of the bipyridine unit also imparts a degree of predictability to the angles and distances between metal centers.

Carboxamide Group: The carboxamide group (-CONH₂) introduces several important features. It can act as a secondary binding site, potentially coordinating to metal centers through its oxygen or nitrogen atoms, although this is less common than the primary bipyridine chelation. More significantly, the amide protons (N-H) and the carbonyl oxygen (C=O) are excellent hydrogen bond donors and acceptors, respectively. This functionality allows for the formation of extensive hydrogen-bonding networks within the crystal structure, which can stabilize the framework, direct the topology, and influence the packing of guest molecules within the pores.

The strategic placement of the carboxamide at the 5-position of one pyridine ring creates an asymmetric ligand. This asymmetry can lead to lower symmetry frameworks and potentially more complex and unique network topologies compared to more symmetric bipyridine derivatives like 2,2'-bipyridine-5,5'-dicarboxylic acid. The electronic properties of the bipyridine system are also modulated by the electron-withdrawing nature of the carboxamide group, which can influence the photophysical properties, such as luminescence, of the resulting MOFs.

While specific examples of MOFs constructed exclusively from this compound are not extensively documented in publicly available research, the principles of its assembly can be inferred from related structures. The final topology of a MOF is determined by the coordination geometry of the metal ion and the connectivity of the organic linker.

In hypothetical frameworks, the this compound ligand would primarily act as a chelating, terminal ligand, effectively blocking two coordination sites on a metal center. This behavior is often utilized to reduce the dimensionality of a network. For instance, in combination with a linear dicarboxylate linker, it could direct the formation of 1D chains or 2D layers instead of a 3D framework.

However, if the carboxamide group participates in linking metal centers, or if the ligand bridges between two different metal centers, more complex topologies can arise. The interplay between the strong chelation of the bipyridine unit and the weaker, but structurally significant, hydrogen bonding of the carboxamide group can lead to intricate supramolecular architectures. The resulting frameworks could exhibit topologies such as sql (square lattice) for 2D sheets or more complex 3D interpenetrated networks, depending on the metal coordination environment and synthesis conditions. The inherent asymmetry of the ligand could also promote the formation of non-centrosymmetric structures, which are of interest for applications in nonlinear optics and ferroelectricity.

A related manganese-based MOF, {Mn(DMF)(OH₂)[(2,2′-bipyridine-5,5′-dicarboxylate)Mn(CO)₃Cl]}n, showcases how bipyridine functionalities can be incorporated into a framework, with the diimine moieties tethered to the main structure. researchgate.net This suggests a potential role for this compound as a functionalized component within a larger, multi-ligand framework.

The assembly of MOFs is a dynamic process of self-assembly where the solvent plays a critical role. The choice of solvent can influence the solubility of the precursors, the coordination geometry of the metal ion, and can act as a template for the formation of specific framework structures.

For this compound, the solvent's ability to form hydrogen bonds is particularly important.

Protic vs. Aprotic Solvents: In protic solvents like water or alcohols, the solvent molecules can compete with the carboxamide groups for hydrogen bonding interactions, potentially leading to different framework topologies than those formed in aprotic solvents like N,N-dimethylformamide (DMF) or diethylformamide (DEF).

Solvent as a Template: Solvent molecules can occupy the pores of the forming MOF, directing the arrangement of the linkers and metal nodes around them. The size and shape of the solvent molecule can thus dictate the size and shape of the resulting pores.

Coordination Modulation: In some cases, solvent molecules like DMF can directly coordinate to the metal centers. The assembly of a cerium(III) MOF with the related 2,2'-bipyridine-5,5'-dicarboxylate ligand demonstrated how the coordination of DMF molecules influences the final structure, highlighting the adaptability of such systems to different solvent environments. researchgate.net

The polarity and viscosity of the solvent also affect the kinetics of crystal nucleation and growth, which can determine the size, morphology, and crystallinity of the final MOF product. The table below summarizes the potential effects of different solvent types on the assembly of MOFs using this compound.

Solvent TypePotential Influence on MOF Assembly
Protic (e.g., H₂O, Ethanol) Competes for hydrogen bonding with the carboxamide group; may lead to hydrated frameworks.
Aprotic Polar (e.g., DMF, DEF) Can act as a template and may coordinate directly to metal centers, influencing the secondary building unit (SBU) and overall topology.
Aprotic Nonpolar (e.g., Toluene, Benzene) Lower solubility of precursors; may favor different nucleation pathways or smaller crystallites.

Supramolecular Architectures and Self Assembly Processes Involving 2,2 Bipyridine 5 Carboxamide

Intermolecular Interactions Driven by the Carboxamide Moiety

The carboxamide group (–CONH₂) is a powerful functional group in crystal engineering and supramolecular chemistry due to its ability to act as both a hydrogen bond donor (via the N–H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature facilitates the formation of robust and predictable intermolecular connections that guide molecular self-assembly.

The hydrogen bonding capability of the carboxamide group is central to the solid-state packing of [2,2'-Bipyridine]-5-carboxamide and its derivatives. While direct structural data for the unsubstituted this compound is limited in the provided sources, extensive research on the closely related 2,2'-bipyridine-dicarboxylic acids provides significant insight. For instance, the crystal structure of 2,2'-bipyridine-5,5'-dicarboxylic acid reveals that intermolecular O–H···O hydrogen bonds are the primary interaction, connecting individual molecules into one-dimensional chains. nih.govnih.gov

Interaction TypeParticipating GroupsResulting StructureReference Example
Hydrogen BondingCarboxylic Acid (O-H···O)One-dimensional chains2,2'-Bipyridine-5,5'-dicarboxylic acid nih.govnih.gov
Hydrogen BondingCarboxylate-Carboxylic AcidInterpenetrating 3D networks[Rh(1H)₃] with dicarboxy-bipyridyl nih.gov
Hydrogen BondingCarboxylate-Carboxylic Acid1D chains[Ru(1H₂)(1H)₂] with dicarboxy-bipyridyl nih.gov

This table presents data for the closely related dicarboxylic acid derivatives to illustrate the potential hydrogen bonding patterns of the carboxamide functional group.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings of the bipyridine units are crucial in the assembly of these molecules. These non-covalent interactions, though weaker than hydrogen bonds, are highly influential in stabilizing the resulting supramolecular structures by maximizing attractive van der Waals forces. In many crystal structures of bipyridine-containing compounds, the molecules arrange to allow for parallel-displaced or T-shaped stacking of the pyridine (B92270) rings. chimia.chmdpi.com

Metal-Directed Self-Assembly of Helical and Other Supramolecular Structures

The bipyridine unit is a classic ligand in coordination chemistry, renowned for its ability to form stable chelate complexes with a wide range of metal ions. This property is the cornerstone of metal-directed self-assembly, where the geometric preferences of the metal ion and the information encoded in the ligand combine to spontaneously form complex, predetermined architectures like helicates, cages, and grids.

Helicates are beautiful examples of supramolecular self-assembly, where one or more ligand strands wrap around a series of metal ions aligned along a central axis. The formation of these structures is driven by the free energy of complexation of the metal ions. chimia.ch Bipyridine-based ligands are particularly well-suited for constructing helicates. When flexible, multi-bipyridine ligand strands are mixed with appropriate metal ions (often from the d-block, like iron(II) or copper(I)), they spontaneously twist to satisfy the coordination geometry of the metals, leading to double- or triple-stranded helical complexes. chimia.chnih.gov

The process of assembly can follow different mechanistic pathways, such as a "braiding mechanism," where metals bind to one ligand and subsequent ligands wrap around this initial complex, or a "keystone mechanism," where ligands first assemble around one metal ion before a second metal caps (B75204) the structure. chimia.ch Furthermore, chirality is an intrinsic feature of helicates, and it is possible to achieve stereoselective assembly by incorporating chiral elements into the ligand strands, as demonstrated by the use of peptide motifs to direct the formation of specific P-helicity helicates. nih.gov

The carboxamide group on the bipyridine backbone can significantly influence the self-assembly process. Its primary role is to introduce additional, directional intermolecular interactions—namely hydrogen bonds—that can link different metal complexes together, creating higher-order structures like networks of helicates.

Moreover, the electronic properties of the carboxamide group can modify the ligand field strength of the bipyridine unit, which in turn can affect the stability and properties of the resulting metal complex. Studies on related ruthenium complexes with 2,2'-bipyridine-dicarboxylic acid have shown that the presence of these functional groups impacts DNA/protein binding affinity and cytotoxicity, indicating their electronic influence on the metal center. researchgate.net The hydrogen-bonding capacity of the carboxamide can also be crucial for chirality transfer. If a chiral molecule is introduced, the hydrogen bonds from the carboxamide can help propagate that chirality throughout the supramolecular assembly, leading to enantiomerically pure structures.

The versatility of bipyridine ligands extends to the formation of other sophisticated supramolecular structures, including dynamic coordination cages and spin-crossover complexes.

Dynamic Coordination Cages: These are hollow, container-like molecules self-assembled from multiple ligands and metal ions. Bipyridine and related ligands are frequently used as the "panels" or ancillary components of these cages. For instance, a hollow, spherical M₆L₄-type nanocage was self-assembled using 2,2'-bipyridine-protected palladium(II) corners. acs.orgresearchgate.net These cages are often dynamic, meaning their assembly is reversible, and they can encapsulate guest molecules within their internal cavities. researchgate.netnih.gov This guest-binding can be highly selective, depending on the size, shape, and chemical nature of both the guest and the cage's interior. acs.org The formation of these structures relies on the precise geometric information of the building blocks, such as the bent shape of many bipyridyl ligands used to construct Pd(II)₂L₄ cages. nih.govepfl.ch

Spin-Crossover (SCO) Complexes: Bipyridine ligands are also central to the study of spin-crossover (SCO) complexes, particularly with iron(II). rsc.orgacs.org SCO is a phenomenon where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. rsc.org The electronic and steric properties of the bipyridine ligand are critical in determining the transition temperature and cooperativity of the spin change. acs.orgnih.gov Functional groups on the bipyridine ring, such as the carboxamide group, can tune the ligand field strength, thereby influencing the SCO behavior. acs.orgnih.gov In dinuclear complexes bridged by bis-bipyridine ligands, the SCO can become more complex, sometimes occurring in two distinct steps ([HS-HS] ↔ [HS-LS] ↔ [LS-LS]). nih.gov

Supramolecular StructureKey ComponentsDefining FeatureGeneral Bipyridine Relevance
Helicate Multiple bipyridine ligand strands, Metal ions (e.g., Fe(II), Cu(I))Ligand strands wrap around metal ions in a helical fashion. chimia.chnih.govThe bipyridine unit provides the necessary chelating sites to drive assembly. nih.gov
Coordination Cage Bipyridine-based ligands, Metal ions (e.g., Pd(II))Formation of a hollow, container-like molecule capable of guest encapsulation. acs.orgnih.govBipyridine units act as the faces or linkers of the polyhedral structure. nih.gov
Spin-Crossover Complex Bipyridine ligand, Metal ion (e.g., Fe(II))Switchable spin state (High-Spin ↔ Low-Spin) sensitive to external stimuli. rsc.orgnih.govThe electronic properties of the bipyridine ligand dictate the spin-state energies and transition temperature. acs.orgnih.gov

Photophysical Properties and Excited State Dynamics of 2,2 Bipyridine 5 Carboxamide Systems

Electronic Absorption and Emission Characteristics of [2,2'-Bipyridine]-5-carboxamide and its Complexes

The absorption and emission spectra of this compound and its complexes provide a window into their electronic transitions. These spectra are characterized by distinct bands that arise from ligand-centered and charge-transfer processes.

The free this compound ligand, like other bipyridine derivatives, exhibits strong absorption bands in the ultraviolet region. These absorptions are attributed to spin-allowed π–π* transitions within the aromatic bipyridine framework. In complexes, these ligand-centered (LC) transitions are often still observable. For instance, in ruthenium(II) complexes with bipyridine-based ligands, transitions around 250 nm and 300 nm are assigned to predominant π–π* and n–π* transitions localized on the ligand. rsc.org The emission from the uncomplexed ligand is typically a fluorescence signal originating from the lowest singlet excited state (S1).

In pyrene-(2,2′-bipyridine) dyads, where the bipyridine unit is not complexed to a metal, pyrene-like fluorescence is observed, indicating that the emission is localized on the pyrene (B120774) moiety, which acts as the primary chromophore. rsc.org However, the electronic properties of the bipyridine can be modulated by the carboxamide substituent.

Table 1: Representative Ligand-Centered Absorption and Emission Data

Compound/System Absorption λmax (nm) Emission λmax (nm) Transition Assignment Solvent/Conditions
Ruthenium(II) bipyridine complex ~250, ~300 - π–π, n–π Tris-HCl buffer
BODIPY-bipyridine Monomer 503 - S0 → S1 (π-π*) CH2Cl2

This table is generated based on data for related bipyridine systems to illustrate typical ligand-centered transitions.

Upon coordination to a metal center, new electronic transitions can emerge. The most prominent of these in complexes of d-block metals with π-accepting ligands like this compound is the Metal-to-Ligand Charge Transfer (MLCT) transition. libretexts.org In these transitions, an electron is excited from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. libretexts.org For example, in ruthenium(II) polypyridyl complexes, these transitions are responsible for the strong absorption in the visible region, typically around 400-500 nm. rsc.orgosti.gov This absorption leads to the population of an MLCT excited state, which is often emissive (phosphorescence) and photochemically reactive. ossila.com The energy of the MLCT state can be influenced by the electron-donating or electron-withdrawing nature of substituents on the bipyridine ligand. lu.se

In more complex systems, such as bimetallic complexes linked by a bridging ligand, Ligand-to-Ligand Charge Transfer (LLCT) states can also be observed. nih.gov These transitions involve the excitation of an electron from one ligand to another within the coordination sphere. For instance, in complexes utilizing the tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine (tpphz) bridging ligand, a lower energy intra-ligand charge-transfer (ILCT) state can facilitate metal-to-metal charge transfer (MMCT). nih.gov

Table 2: Examples of MLCT and LLCT Transitions in Bipyridine Complexes

Complex Type Transition Type Typical Wavelength (nm) Description
[Ru(bpy)₃]²⁺ type MLCT ~450 Excitation of a Ru(d) electron to a bpy(π*) orbital. libretexts.org
(bpy)₂Os(II)-tpphz-Ru(II)(bpy)₂ ILCT/MMCT >550 Involves the tpphz bridging ligand, enabling charge transfer between metal centers. nih.gov

This table provides illustrative examples of charge-transfer states in bipyridine-containing systems.

The photoluminescence quantum yield (PLQY), a measure of the efficiency of the emission process, is highly sensitive to several factors in this compound systems. iupac.orglbl.govresearchgate.net

Substituent Position and Nature: The electronic nature and position of substituents on the bipyridine ring play a crucial role. Electron-withdrawing groups, such as a sulfonylphenyl group at the 5-position of a BODIPY core, can lead to a higher fluorescence quantum yield. researchgate.net Conversely, the introduction of certain groups can lead to quenching. For example, in some terbium complexes with bipyridine derivative ligands, the presence of an azomethine moiety can lead to an almost zero quantum yield at room temperature due to efficient non-radiative decay pathways. rsc.org

Metal Center: The identity of the coordinated metal ion has a profound impact on the PLQY. nih.gov For lanthanide complexes, an efficient "antenna effect" is required, where the ligand absorbs light and efficiently transfers the energy to the metal's emitting level. The match between the ligand's triplet state energy and the metal's emissive level is critical. For instance, a 4-carbamoyl-substituted pyridine (B92270) ligand can lead to near-unity quantum yield for Tb³⁺ but weaker luminescence for Eu³⁺ due to a poorer energy level match. researchgate.net In transition metal complexes, heavier metals like Osmium compared to Ruthenium can alter spin-orbit coupling and affect the rates of radiative and non-radiative decay, thus influencing the quantum yield. rsc.org

Table 3: Factors Affecting Photoluminescence Quantum Yield (PLQY)

Factor Example System Observation Reference
Substituent BODIPY with electron-withdrawing sulfonylphenyl group Highest fluorescence quantum yield and largest absorption coefficient. researchgate.net
Substituent Tb³⁺ complex with azomethine-modified bipyridine Luminescence is quenched (LQY ≈ 0). rsc.org
Metal Center Lanthanide complexes with 4-carbamoyl-substituted pyridine Near-unity quantum yield for Tb³⁺, lower for Eu³⁺, Sm³⁺, Dy³⁺. researchgate.net

| Metal Center | [M(bpy)₂(L)]ⁿ⁺ (M = Ru, Os) | Increasing metal contribution to the SOMO from Ru to Os affects electronic properties. | rsc.org |

Time-Resolved Spectroscopic Investigations of Excited States

Time-resolved spectroscopy provides critical insights into the dynamic processes that occur in the excited states of this compound systems, from ultrafast relaxation to the evolution of singlet and triplet states.

Following photoexcitation, a cascade of ultrafast events occurs on the picosecond (ps) and femtosecond (fs) timescales. Transient absorption (TA) spectroscopy is a powerful technique to monitor these dynamics. researchgate.net In ruthenium polypyridine complexes, excitation into the MLCT band is followed by complex relaxation dynamics. rsc.org Studies on related systems show that immediately after excitation, excited-state absorption (ESA) features appear, which then evolve over time. nih.gov For example, in some systems, ESA features between 575–800 nm are observed within the first 10 ps, which then shift. nih.gov

These dynamics can involve vibrational cooling, solvent reorganization, and structural rearrangements of the excited molecule. rsc.orgrsc.orgresearchgate.net For instance, in anthraquinone (B42736) systems studied by ultrafast TA, relaxation occurs via the formation of triplet states within picoseconds, and interactions with the solvent can form new transient species. rsc.org

After initial excitation to a singlet state (e.g., ¹MLCT), intersystem crossing (ISC) to a triplet state (e.g., ³MLCT) often occurs very rapidly, particularly in complexes with heavy metal atoms like ruthenium due to strong spin-orbit coupling. lu.sersc.org The evolution of these triplet states is key to the photochemistry of these complexes.

Excited-State Lifetimes and Decay Kinetics

The excited-state lifetime is a critical parameter that defines the time a molecule spends in an excited state before returning to the ground state. This lifetime, along with the kinetics of the decay process, provides insight into the various radiative and non-radiative pathways that deactivate the excited state. In systems based on bipyridine carboxamides, these properties are often studied in the context of their metal complexes, where the ligand acts as a sensitizer (B1316253) for a metal-centered emission or participates in charge-transfer processes.

Research on lanthanide complexes with pyridine-bis(carboxamide)-bithiophene ligands, which share the core carboxamide-pyridine structure, reveals multi-exponential decay kinetics upon photoexcitation. For instance, in a study of a bithiophene-derivatized pyridine-bis(carboxamide) ligand complexed with lanthanide ions, transient absorption spectroscopy following excitation at 360 nm showed a tri-exponential decay. The lifetimes were determined to be τ1 = 0.95 ± 0.07 ps, τ2 = 288 ± 63 ps, and τ3 = 1285 ± 25 ps. rsc.org When the excitation wavelength was changed to 420 nm, the lifetimes were τ1 = 1.5 ± 0.2 ps, τ2 = 106 ± 44 ps, and τ3 = 1369 ± 150 ps. rsc.org These multiple lifetimes suggest the involvement of several distinct excited-state processes, which could include intersystem crossing, energy transfer to the metal ion, and conformational changes of the ligand. rsc.org

Similarly, ruthenium(II) complexes with hexadentate bipyridine ligands have been shown to have significantly enhanced excited-state lifetimes and emission quantum yields compared to their less rigid counterparts. For example, the hemicage complex [Ru(5-bpy-2C)₃Bz]²⁺ exhibits an excited-state lifetime of 2800 ns and an emission quantum yield of 0.271. nih.gov The rigidity of the ligand framework in these hemicage complexes reduces non-radiative decay pathways, leading to longer-lived excited states. nih.gov

The decay of the excited state can occur through several pathways, including fluorescence, phosphorescence, and non-radiative processes such as internal conversion and intersystem crossing to a triplet state. rsc.org In lanthanide complexes, the ligand absorbs light and transfers the energy to the metal ion, which then emits light. rsc.orgrsc.org The efficiency of this energy transfer and the subsequent metal-centered emission are dependent on the excited-state lifetime of the ligand.

The following table summarizes the excited-state lifetime data for some representative bipyridine carboxamide-related systems.

Compound/SystemExcitation Wavelength (nm)Decay ComponentsLifetimes (τ)Reference
Pyridine-bis(carboxamide)-bithiophene-Ln(III) Complex360Tri-exponentialτ₁ = 0.95 ps, τ₂ = 288 ps, τ₃ = 1285 ps rsc.org
Pyridine-bis(carboxamide)-bithiophene-Ln(III) Complex420Tri-exponentialτ₁ = 1.5 ps, τ₂ = 106 ps, τ₃ = 1369 ps rsc.org
[Ru(5-bpy-2C)₃Bz]²⁺Not SpecifiedMono-exponential2800 ns nih.gov
[Ru(4-bpy-2C-Ph)₃Et]²⁺Not SpecifiedMono-exponential1470 ns nih.gov
[Ru(4-phen-2C-Ph)₃Et]²⁺Not SpecifiedMono-exponential3860 ns nih.gov

Excitation Polarization Spectroscopy for Elucidating Oscillator Orientations

Excitation polarization spectroscopy is a powerful technique used to determine the relative orientation of the absorption and emission transition dipole moments in a molecule. This information is crucial for understanding the symmetry of the electronic states involved in the photophysical processes. The polarization value, P, is measured as a function of the excitation wavelength.

For ruthenium(II) complexes of asymmetrically substituted bipyridine ligands, such as derivatives of 5'-amino-2,2'-bipyridine-5-carboxylic acid, this technique has been employed to compare facial (fac) and meridional (mer) isomers. acs.org These isomers have different symmetries, C₃ for the fac isomer and C₁ for the mer isomer. acs.org It was found that despite the different symmetries, the excitation polarization spectra of the fac and mer isomers were almost identical to each other and also similar to that of the highly symmetric [Ru(bpy)₃]²⁺ (D₃ symmetry). acs.org

While there are no specific reports on the excitation polarization spectra for fac and mer isomers of ruthenium(II) tris-chelate complexes with unsymmetrical bipyridyl ligands, the study of related systems provides valuable analogies. acs.org For example, differences in the excitation polarization spectra have been reported between cis and trans isomers of [Ru(bpy)₂(L)₂]²⁺, where L is a pyridine or phosphine (B1218219) derivative. acs.org

The following table presents a conceptual summary of the application of excitation polarization spectroscopy to bipyridine complexes.

Complex TypeIsomers/SymmetryKey Finding from Excitation PolarizationImplicationReference
fac/mer-[Ru(MeCO-5Bpy-R)₃]²⁺fac (C₃), mer (C₁)Nearly identical polarization spectra for both isomers, similar to [Ru(bpy)₃]²⁺ (D₃).Oscillator orientations are not strongly influenced by the overall complex symmetry in these systems. acs.org
cis/trans-[Ru(bpy)₂(L)₂]²⁺cis, transDifferent polarization spectra observed for the two isomers.Oscillator orientations are sensitive to the geometric arrangement of ligands. acs.org

Electrochemical Behavior of 2,2 Bipyridine 5 Carboxamide and Its Metal Complexes

Redox Potentials of the [2,2'-Bipyridine]-5-carboxamide Ligand

The electrochemical reduction of bipyridine-based ligands typically involves the acceptance of electrons into their π* orbitals. The potential at which this occurs is sensitive to the nature of the substituents on the bipyridine rings. Electron-withdrawing groups, such as the carboxamide group, are expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby making the ligand easier to reduce. This results in a less negative reduction potential compared to unsubstituted 2,2'-bipyridine (B1663995).

Studies on related substituted bipyridines, such as 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂dcbpy), have shown that the first ligand-based reductions are often irreversible and attributed to processes involving the substituent groups, such as the deprotonation of carboxylic acid moieties. rsc.org Subsequent reduction steps at more negative potentials are typically reversible and associated with the bipyridine ring system. rsc.org For instance, in ruthenium complexes with H₂dcbpy, the initial irreversible ligand-based reductions occur in the range of -1.37 to -1.57 V (vs. Ag+/Ag). rsc.org

The positioning of the substituent also plays a crucial role. Research comparing 4,4'- and 5,5'-disubstituted-2,2'-bipyridine ligands in ruthenium complexes has revealed pronounced differences in their electronic properties, which would be reflected in their redox potentials. researchgate.net

Table 1: Representative Redox Potentials of Related Bipyridine Ligands and Complexes

Compound/ComplexRedox ProcessPotential (V vs. reference electrode)Notes
Ruthenium(II) complexes with H₂dcbpyLigand-based reduction (irreversible)-1.37 to -1.57 (vs. Ag+/Ag)Attributed to deprotonation of carboxylic acid groups. rsc.org
Tris(4,4′-dinitro-2,2′-bipyridine)ruthenium bis(tetrafluoroborate)Ru(II/III) oxidationNot specifiedData presented for various scan rates. nih.gov
Tris(4,4′-dimethyl-2,2′-bipyridine)ruthenium bis(tetrafluoroborate)Ru(II/III) oxidationNot specifiedData presented for various scan rates. nih.gov
Tris(2,2′-bipyridine)ruthenium bis(tetrafluoroborate)Ru(II/III) oxidationNot specifiedData presented for various scan rates. nih.gov

Note: The table provides data for related compounds due to the lack of specific data for this compound.

Electrochemical Properties of this compound Metal Complexes

The coordination of this compound to a metal center significantly alters its electrochemical behavior. The resulting metal complexes exhibit redox processes associated with both the metal ion and the ligand. The interplay between these processes is crucial for the complex's function in various applications.

Ruthenium and Rhenium complexes featuring bipyridine ligands are widely studied. In general, the oxidation process in these complexes is metal-centered (e.g., Ru(II) to Ru(III)), while the reduction processes are typically ligand-centered. researchgate.netnih.gov The electronic nature of the substituents on the bipyridine ligand directly influences the metal-based redox potential. Electron-donating groups make the metal easier to oxidize (less positive potential), whereas electron-withdrawing groups, like the carboxamide group, make the metal more difficult to oxidize (more positive potential). researchgate.net

For example, in a series of heteroleptic ruthenium(II) complexes with 5,5'-disubstituted-2,2'-bipyridine ligands, the half-wave potentials for the metal oxidation and ligand reduction waves were found to correlate with the electron-withdrawing or donating properties of the substituents. researchgate.net Similarly, studies on ruthenium complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid showed that the H₂dcbpy ligands withdraw electron density from the ruthenium center, making its oxidation more difficult. rsc.org

Rhenium complexes with bipyridine derivatives are particularly relevant in the context of CO₂ reduction. escholarship.orgescholarship.org The electrochemical reduction of these complexes often initiates a catalytic cycle. For instance, rhenium coordinating polyamides derived from 2,2'-bipyridine-5,5'-biscarboxylic acid have demonstrated electrochemical activity for CO₂ reduction. escholarship.org The initial reduction is typically centered on the bipyridine ligand, which is a key step in the activation of the catalyst. escholarship.org

Table 2: Electrochemical Data for Metal Complexes with Related Bipyridine Ligands

ComplexRedox CoupleE₁/₂ (V vs. reference electrode)Solvent/Electrolyte
[Ru(bipy)₂(bipy)]²⁺ (bipy = 5,5'-diamino-2,2'-bipyridine)Ru(II)/Ru(III)Not specifiedNot specified
[Ru(bipy)₂(bipy)]²⁺ (bipy = diethyl-2,2'-bipyridine-5,5'-dicarboxylate)Ru(II)/Ru(III)Not specifiedNot specified
Rhenium coordinating polyamide from 2,2'-bipyridine-5,5'-biscarboxylic acidLigand-based reductionCatalytic wave observedAcetonitrile / TBAPF₆

Note: This table presents qualitative and contextual data for complexes with similar ligands due to the absence of specific quantitative data for this compound complexes.

Photoelectrochemical Processes and Electron Transfer Mechanisms

The photoelectrochemical behavior of metal complexes containing this compound is governed by the absorption of light, leading to the formation of excited states that can participate in electron transfer processes. These processes are fundamental to applications in solar energy conversion and photocatalysis.

Upon absorption of light, ruthenium and rhenium bipyridine complexes typically exhibit a metal-to-ligand charge transfer (MLCT) transition. nih.gov In this process, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The resulting excited state can be described as [M(L•⁻)(L)n]²⁺*. This excited state is both a stronger reducing agent and a stronger oxidizing agent than the ground state, enabling it to participate in photoinduced electron transfer reactions.

The nature of the bipyridine ligand, including its substituents, plays a critical role in the properties of the MLCT excited state. The carboxamide group in this compound is expected to influence the energy and lifetime of the excited state. The relaxation pathways of the MLCT excited state are crucial and can involve radiative decay (luminescence), non-radiative decay, or electron transfer to an external acceptor or from an external donor.

In the context of photocatalysis, for example in CO₂ reduction by rhenium bipyridine complexes, the photoinduced electron transfer to the complex initiates the catalytic cycle. The singly reduced complex, with an electron localized on the bipyridine ligand, is a key intermediate. escholarship.org Subsequent electron and proton transfer steps lead to the reduction of CO₂.

The mechanism of electron transfer in these systems can be intricate. For instance, in dyads containing a platinum(II) bipyridine diacetylide linked to a triphenylamine (B166846) donor and a naphthaleneimide acceptor, photoinduced electron transfer leads to a charge-separated state. rsc.org The lifetime of this charge-separated state is a critical factor for the efficiency of photoelectric conversion systems. rsc.org Similarly, in ruthenium(II)-viologen dyads with peptide backbones, photoinduced electron transfer results in long-lived charge-separated states. rsc.org The study of these model systems provides a framework for understanding the fundamental principles of photoinduced electron transfer in complexes of this compound.

Theoretical and Computational Investigations of 2,2 Bipyridine 5 Carboxamide Systems

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Structural Optimization and Conformational Analysis

The foundational step in the computational analysis of [2,2'-Bipyridine]-5-carboxamide is the optimization of its geometric structure to find the lowest energy conformation. The parent 2,2'-bipyridine (B1663995) (bpy) molecule is known to be planar in its solid state, typically adopting a trans-conformation where the nitrogen atoms of the two pyridine (B92270) rings point in opposite directions due to steric hindrance. mdpi.comrsc.org This planarity and conformation are a result of the balance between the steric repulsion of the hydrogen atoms at the 3 and 3' positions and the stabilizing π-conjugation across the inter-ring C-C bond.

For this compound, the introduction of the -CONH₂ group at the 5-position is expected to have a minor impact on the torsional angle between the two pyridine rings, preserving the preference for a nearly planar, transoid ground-state geometry. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to precisely determine bond lengths, bond angles, and dihedral angles.

A full conformational analysis would involve mapping the potential energy surface by rotating the C-C bond between the pyridine rings and the C-C bond connecting the carboxamide group. This analysis confirms the most stable conformer and identifies the energy barriers for rotation.

Table 1: Representative Optimized Geometrical Parameters for a Bipyridine System Note: This table is illustrative, based on typical DFT calculations for substituted bipyridine systems. Actual values for this compound would require specific calculations.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C-C (inter-ring)1.49 Å
C-N (pyridine)1.34 Å
C-C (pyridine)1.39 Å
C-C (to amide)1.51 Å
C=O (amide)1.23 Å
C-N (amide)1.36 Å
Bond Angles (°) C-N-C (pyridine)117.0°
N-C-C (inter-ring)116.5°
Dihedral Angle (°) N-C-C-N~180° (trans)

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

In 2,2'-bipyridine systems, both the HOMO and LUMO are typically of π character, distributed over the two pyridine rings. researchgate.net The introduction of a substituent can significantly alter the energies and distribution of these orbitals. The carboxamide (-CONH₂) group is an electron-withdrawing group, which is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 2,2'-bipyridine. This effect is primarily due to the stabilization of the π-system of the pyridine ring to which it is attached.

DFT calculations can precisely determine the energies of these orbitals. The analysis shows that the HOMO is generally located on the bipyridine rings, while the LUMO is also distributed across the rings but with a significant contribution from the pyridine ring bearing the carboxamide substituent, reflecting its electron-accepting nature. A smaller HOMO-LUMO gap compared to unsubstituted bipyridine would suggest increased reactivity and a red-shift in the absorption spectrum. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Substituted Bipyridines Note: This table presents representative data to illustrate the effect of substitution. Values are relative and depend on the computational method.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,2'-Bipyridine-6.5-0.95.6
This compound (Estimated)-6.8-1.55.3
[2,2'-Bipyridine]-5-carboxylic acid (Estimated)-6.9-1.65.3

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

TD-DFT is a powerful extension of DFT used to calculate the properties of molecules in their electronically excited states. It is the primary method for predicting UV-Vis absorption spectra and understanding the nature of electronic transitions.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis absorption spectrum of this compound. The spectrum of bipyridine-based compounds is typically characterized by intense π→π* transitions in the UV region. The presence of the carboxamide group, along with the nitrogen lone pairs, can also introduce lower-energy n→π* transitions.

Calculated spectra often show good qualitative agreement with experimental data, though they may exhibit a systematic blue-shift (underestimation of wavelength) of 0.2-0.4 eV, which is a known limitation of many common TD-DFT functionals. The main absorption bands would correspond to transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals.

Similarly, by optimizing the geometry of the first excited state (S₁), TD-DFT can be used to predict the fluorescence emission spectrum. The energy difference between the absorption and emission maxima provides the Stokes shift, which is related to the geometric rearrangement of the molecule upon excitation. A larger Stokes shift implies a more significant difference between the ground and excited state geometries.

Elucidation of Excited State Character and Energy Landscapes

Beyond predicting spectra, TD-DFT provides a detailed description of the character of each excited state. For this compound, the lowest energy transitions are expected to be primarily of a π→π* nature, localized on the bipyridine framework. These are responsible for the strong absorption bands.

Additionally, transitions with intramolecular charge-transfer (ICT) character may be present. In these transitions, electron density moves from one part of the molecule to another upon excitation. For instance, a transition could involve the transfer of electron density from the less-substituted pyridine ring (acting as a donor) to the carboxamide-substituted ring (acting as an acceptor). The character of the excited state (e.g., locally excited vs. charge-transfer) is crucial for determining the photophysical properties of the molecule, such as its fluorescence quantum yield and sensitivity to solvent polarity. Analysis of the molecular orbitals involved in the transition allows for the quantification of this charge-transfer character.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid States

While DFT and TD-DFT provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and aggregation phenomena.

For this compound, MD simulations would be particularly useful for:

Conformational Dynamics in Solution: Investigating how the torsional angle between the pyridine rings fluctuates in different solvents. The explicit inclusion of solvent molecules allows for a realistic modeling of solute-solvent interactions, including hydrogen bonding between the carboxamide group and protic solvents like water or methanol.

Solvation Shell Structure: Analyzing the arrangement of solvent molecules around the solute, particularly around the polar carboxamide group and the pyridine nitrogen atoms. This is critical for understanding solubility and reactivity in solution.

Aggregation and Solid-State Behavior: Simulating the behavior of multiple this compound molecules to study self-assembly and aggregation processes. These simulations can predict how molecules pack in the solid state, driven by π-π stacking of the bipyridine rings and intermolecular hydrogen bonding involving the carboxamide groups. mdpi.com This provides insight into the factors controlling crystal formation and morphology.

MD simulations require an accurate force field, which defines the potential energy of the system. For novel molecules, these parameters may be derived from high-level DFT calculations to ensure the accuracy of the simulation. The results of MD simulations can provide a bridge between the properties of a single molecule and the macroscopic behavior of the material in solution or as a solid.

Advanced Applications and Future Research Directions for 2,2 Bipyridine 5 Carboxamide

Development of Chemical Sensors and Biosensors

The inherent features of the [2,2'-bipyridine]-5-carboxamide scaffold make it a compelling candidate for the development of sophisticated chemical sensors and biosensors. The bipyridine unit is a well-known metal-ion chelator, and its photophysical properties can be significantly altered upon coordination. The carboxamide group introduces an additional site for interaction, primarily through hydrogen bonding, which can enhance selectivity and sensitivity.

Chemical Sensors: The development of fluorescent chemosensors is a significant area of interest. For instance, carboxamide-based fluorescent sensors have demonstrated high selectivity and sensitivity for specific metal ions like Mg²⁺ and Ni²⁺, with detection limits in the nanomolar range. researchgate.net The principle often relies on a "turn-on" or "turn-off" fluorescence response upon ion binding. In the case of this compound derivatives, the binding of a target analyte to the bipyridine moiety can modulate the electronic properties of the entire molecule, leading to a measurable change in its fluorescence spectrum. A pyrene-appended bipyridine hydrazone ligand, for example, has been shown to act as a turn-on sensor for Cu²⁺. rsc.org Furthermore, ruthenium(II) bipyridine complexes featuring N-H fragments have been investigated as anion sensors, capable of binding anions through hydrogen bonding. rsc.org This suggests that the carboxamide group in this compound could be similarly exploited for anion recognition.

Biosensors: In the realm of biosensing, bipyridine derivatives are utilized for their ability to interact with biological molecules. For example, di(2,2'-bipyridine)osmium(III) has been employed as an electrochemical indicator for the detection of Hepatitis B virus DNA through hybridization. nih.gov A biosensor based on this principle could be designed using this compound, where the carboxamide group could be functionalized to covalently attach to a single-stranded DNA probe. The subsequent hybridization with the target DNA sequence would alter the electrochemical or photophysical response of the bipyridine core. A molecular hybrid of the GFP chromophore and 2,2'-bipyridine (B1663995) has also been developed as a sensor for Zn²⁺ detection in biological imaging, highlighting the potential of bipyridine-based compounds in cellular studies. nih.gov

The design of such sensors involves the rational incorporation of specific functionalities to tailor their binding affinity and signaling mechanism for a particular analyte. The straightforward synthesis of various this compound derivatives allows for the systematic tuning of these properties.

Integration into Energy Conversion and Storage Devices

The electroactive and light-absorbing properties of bipyridine-containing molecules have made them central components in energy conversion and storage technologies. While much of the research has focused on the parent 2,2'-bipyridine and its carboxylic acid derivatives, the principles can be extended to this compound, with the carboxamide group offering potential advantages in terms of stability and intermolecular interactions.

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, a photosensitizing dye absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO₂). Ruthenium(II) complexes with bipyridine ligands featuring anchoring groups like carboxylic acids are benchmark dyes in this field. researchgate.net The carboxamide group in this compound can also act as an anchoring group to the TiO₂ surface. While potentially forming a less strong bond than a carboxylic acid, the amide linkage may offer greater stability under certain operating conditions. Research on 2,2'-bipyridine as an electrolyte additive has shown that it can improve the performance and thermal stability of DSSCs. researchgate.net This suggests that this compound could also function as a beneficial component in the electrolyte. High-voltage DSSCs have been developed using cobalt complexes with bipyrimidine ligands, demonstrating that modifications to the bipyridine structure can significantly impact the cell's photovoltage. nih.gov

Device Type Role of Bipyridine Derivative Key Research Finding Potential of this compound
Dye-Sensitized Solar Cells (DSSCs)Photosensitizer LigandRu(II) complexes with dicarboxy-bipyridine ligands are efficient sensitizers. researchgate.netThe carboxamide group can act as an anchoring group to the semiconductor surface.
Dye-Sensitized Solar Cells (DSSCs)Electrolyte Additive2,2'-bipyridine can enhance the stability and performance of the electrolyte. researchgate.netCould improve electrolyte properties and device longevity.
BatteriesElectrode Material2,2'-Bipyridine-5,5'-dicarboxylic acid has been explored as an anode material in lithium and sodium-ion batteries.The carboxamide derivative could offer tailored redox properties and improved cycling stability.

Battery Materials: The search for advanced electrode materials for lithium-ion and sodium-ion batteries is a major research focus. rsc.orgrsc.org Organic electrode materials are attractive due to their sustainability and tunable properties. The related compound, 2,2'-bipyridine-5,5'-dicarboxylic acid, has been investigated as a potential anode material. The ability of the bipyridine unit to undergo reversible redox reactions is key to its function. By replacing the carboxylic acid with a carboxamide, the redox potential and the structural integrity of the material during cycling could be modified. The hydrogen bonding capability of the amide group could lead to more ordered packing in the solid state, potentially influencing ion diffusion and cycling stability.

Applications in Polymer Chemistry and Supramolecular Polymers

The bifunctional nature of this compound, with its metal-chelating site and hydrogen-bonding group, makes it an excellent monomer for the synthesis of advanced polymers with unique properties.

Polymer Chemistry: Polyamides incorporating the 2,2'-bipyridine unit have been synthesized and investigated for their potential in various applications. For instance, rhenium-coordinating polyamides derived from 2,2'-bipyridine-5,5'-biscarboxylic acid have been developed for the electrochemical reduction of CO₂. escholarship.org In these polymers, the bipyridine units serve as coordination sites for the catalytic metal centers, while the amide linkages provide structural integrity. By using a pre-formed this compound monomer, greater control over the polymer structure can be achieved. The synthesis of a novel cross-linked copolymer, poly(1,4,8,11-cyclotetradecane[2,2-bipyridine]-5,5-dicarboxamine), demonstrates the feasibility of incorporating the bipyridine-dicarboxamide unit into complex polymer architectures. researchgate.net Enzymatic synthesis has also been explored for producing biobased polyesters, a technique that could potentially be adapted for the polymerization of this compound derivatives. nih.gov

Supramolecular Polymers: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The combination of metal-ligand coordination and hydrogen bonding in this compound makes it an ideal building block for supramolecular polymers. Bipyridine units are known to form coordination networks with transition metals. acs.org The carboxamide groups can then form directional hydrogen bonds, leading to the formation of well-defined one-, two-, or three-dimensional structures. The formation of such ordered assemblies can give rise to materials with interesting optical, electronic, or catalytic properties. For example, a supramolecular compound of 2,2'-bipyridyl and phosphotungstic acid has been shown to have catalytic activity. researchgate.net

Design Principles for Next-Generation Functional Materials with Tailored Properties

The development of new functional materials based on this compound relies on a set of key design principles that allow for the precise tuning of their properties. These principles are guided by a deep understanding of structure-property relationships at the molecular level.

A primary design strategy involves the rational modification of the molecular structure . This can be achieved by introducing different substituents onto the bipyridine rings or by varying the group attached to the carboxamide nitrogen. For example, in the context of chemical sensors, incorporating a fluorophore can lead to a fluorescent response upon analyte binding. rsc.org For applications in polymer chemistry, attaching reactive groups can facilitate polymerization.

Another crucial principle is the control over intermolecular interactions . The hydrogen-bonding capabilities of the carboxamide group can be systematically tuned by modifying the substituents on the nitrogen atom. This allows for the design of materials with specific solid-state packing, which can influence properties such as charge transport and mechanical strength.

Finally, a hierarchical design approach can be employed to create complex, multi-functional materials. This involves the integration of this compound-based components into larger systems. For instance, these molecules could be grafted onto the surface of nanoparticles or incorporated into the pores of a porous material to impart specific functionalities. A strategic design of 2,2'-bipyridine derivatives has been shown to be effective in modulating metal-amyloid-β aggregation, demonstrating the power of a rational design approach to tackle complex scientific challenges. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [2,2'-Bipyridine]-5-carboxamide derivatives?

  • Answer : Key steps include refluxing with diamines (e.g., propane-1,3-diamine) in methanol under nitrogen to form carboxamide derivatives. Purification via azeotropic distillation (e.g., with toluene) removes excess reagents. Reaction progress is monitored by TLC, and yields are optimized by controlling stoichiometry and reaction time .

Q. How do substituents on the this compound ligand influence metal complex stability?

  • Answer : Electron-withdrawing groups (e.g., -NO₂) increase metal center electrophilicity, enhancing catalytic activity, while electron-donating groups (e.g., -OCH₃) stabilize redox-active intermediates. Steric effects from bulky substituents (e.g., methylthio groups) can shield reactive sites, reducing decomposition .

Q. What spectroscopic techniques are essential for characterizing this compound complexes?

  • Answer :

  • UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) transitions.
  • EPR spectroscopy : Detects paramagnetic species (e.g., Fe(II)-radical anions).
  • X-ray crystallography : Resolves coordination geometry and bond lengths.
  • IR spectroscopy : Confirms carboxamide C=O and N-H vibrational modes .

Advanced Research Questions

Q. How can computational methods like DFT and Hirshfeld surface analysis enhance understanding of this compound complexes?

  • Answer :

  • DFT calculations : Model electronic structures, predict redox potentials, and validate experimental spectroscopic data (e.g., Fe(II)-radical anion spin states).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures, explaining packing efficiency and stability .

Q. What strategies improve the durability of this compound-based electrocatalysts for hydrogen evolution?

  • Answer :

  • Introduce bulky substituents (e.g., 4-methoxy-5-methylthio groups) to sterically protect reactive intermediates.
  • Pair with strong acids (e.g., HBF₄, TsOH) to stabilize proton-coupled electron transfer pathways.
  • Optimize electrolyte composition to minimize side reactions (e.g., ligand degradation) .

Q. How are this compound derivatives integrated into biosensor designs?

  • Answer :

  • Immobilization : Electrochemical deposition of Ru(bpy)₃²⁺-carboxamide complexes on screen-printed electrodes.
  • Signal transduction : Quenching of electrochemiluminescence (ECL) by analytes (e.g., uric acid) via electron transfer.
  • Enzyme coupling : Co-immobilize uricase for selective substrate recognition .

Methodological Considerations

Q. How to resolve contradictions in catalytic activity data for this compound complexes?

  • Answer :

  • Control experiments : Test ligand purity (HPLC) and metal ion speciation (ICP-MS).
  • Environmental factors : Monitor O₂/moisture levels, which can oxidize metal centers.
  • Computational validation : Compare experimental turnover frequencies (TOF) with DFT-predicted activation barriers .

Q. What experimental design principles apply to studying photochemical properties of these complexes?

  • Answer :

  • Use degassed solvents (e.g., MeCN) to prevent triplet-state quenching by O₂.
  • Time-resolved fluorescence : Measures excited-state lifetimes for quantifying ligand-centered vs. metal-centered transitions.
  • Cyclic voltammetry : Correlates redox potentials with photostability .

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